7-Trifluoromethylisatin

Description

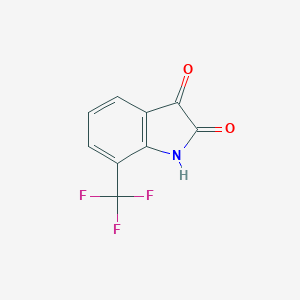

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDJTXXAYVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345455 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-12-8 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Trifluoromethyl)isatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TRIFLUOROMETHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Trifluoromethylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-trifluoromethylisatin (7-(trifluoromethyl)-1H-indole-2,3-dione), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic route based on established methods and outlines the expected analytical data for the comprehensive characterization of the final product.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds possessing a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. 7-Trifluoromethylisatin, in particular, is a valuable building block for the synthesis of novel bioactive compounds and potential drug candidates.

This guide presents a detailed methodology for the synthesis of 7-trifluoromethylisatin via the Sandmeyer isatin synthesis, a reliable and widely used method for the preparation of isatin derivatives from anilines. Furthermore, it provides a thorough description of the characterization techniques and expected data for the verification of the synthesized compound.

Synthesis of 7-Trifluoromethylisatin

The synthesis of 7-trifluoromethylisatin is proposed to be carried out in a two-step sequence, starting from 2-(trifluoromethyl)aniline. The first step involves the formation of an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid to yield the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 7-trifluoromethylisatin.

Experimental Protocol

Step 1: Synthesis of N-(2-(Trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide

This procedure is adapted from the well-established Sandmeyer synthesis of isonitrosoacetanilides.

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.1 mol) in 250 mL of water.

-

To this solution, add sodium sulfate (150 g) and stir until dissolved.

-

In a separate beaker, prepare a solution of 2-(trifluoromethyl)aniline (0.1 mol) in 60 mL of water containing concentrated hydrochloric acid (0.11 mol).

-

Add the aniline solution to the chloral hydrate solution.

-

Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water and add it to the reaction mixture.

-

Heat the mixture to a gentle boil and maintain reflux for approximately 15-20 minutes.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Step 2: Synthesis of 7-Trifluoromethylisatin

This step involves the acid-catalyzed cyclization of the intermediate.

-

Carefully add concentrated sulfuric acid (150 mL) to a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, and cool it to 10-15 °C in an ice-salt bath.

-

Slowly add the dried N-(2-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (0.05 mol) from Step 1 to the sulfuric acid in portions, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

-

Slowly heat the reaction mixture to 80 °C and maintain this temperature for 30 minutes.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice (500 g).

-

Allow the ice to melt, and collect the precipitated red-orange solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to afford pure 7-trifluoromethylisatin.

Characterization of 7-Trifluoromethylisatin

The structure and purity of the synthesized 7-trifluoromethylisatin should be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₄F₃NO₂ |

| Molecular Weight | 215.13 g/mol |

| Appearance | Red-orange crystalline solid |

| IUPAC Name | 7-(trifluoromethyl)-1H-indole-2,3-dione |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR data for 7-trifluoromethylisatin are summarized below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~11.5 (br s, 1H) | N-H |

| ~7.8 (d, 1H) | Aromatic CH |

| ~7.7 (t, 1H) | Aromatic CH |

| ~7.2 (d, 1H) | Aromatic CH |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3200-3400 | N-H stretch | Medium, Broad |

| 1740-1760 | C=O stretch (ketone) | Strong |

| 1720-1740 | C=O stretch (amide) | Strong |

| 1600-1620 | C=C stretch (aromatic) | Medium |

| 1100-1350 | C-F stretch | Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 215 | [M]⁺ (Molecular Ion) |

| 187 | [M - CO]⁺ |

| 168 | [M - CO - F]⁺ or [M - H - 2CO]⁺ |

| 146 | [M - CF₃]⁺ |

X-ray Crystallography

The definitive three-dimensional structure of 7-trifluoromethylisatin can be determined by single-crystal X-ray diffraction. The crystal structure of 7-trifluoromethyl-1H-indole-2,3-dione has been reported in the Cambridge Structural Database (CSD).

Signaling Pathways and Logical Relationships

While specific signaling pathways involving 7-trifluoromethylisatin are not extensively documented, isatin derivatives are known to interact with various biological targets. The following diagram illustrates a general logical relationship for the potential application of isatin derivatives in drug discovery.

Caption: Logical workflow for isatin-based drug discovery.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 7-trifluoromethylisatin. The described Sandmeyer synthesis approach is a practical and efficient method for obtaining this valuable fluorinated building block. The comprehensive characterization data outlined herein will enable researchers to confidently verify the identity and purity of the synthesized compound, facilitating its use in further chemical transformations and biological investigations. The unique properties imparted by the trifluoromethyl group make 7-trifluoromethylisatin a promising scaffold for the development of novel therapeutic agents.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Trifluoromethylisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Trifluoromethylisatin, a fluorinated derivative of isatin (1H-indole-2,3-dione), is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group at the 7-position of the isatin core profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and biological significance of 7-trifluoromethylisatin, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

7-Trifluoromethylisatin is a solid at room temperature, typically appearing as a yellow to orange powder. The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the N-H proton compared to unsubstituted isatin.

Quantitative Data

The key physicochemical and spectroscopic properties of 7-trifluoromethylisatin are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₄F₃NO₂ | [1] |

| Molecular Weight | 215.13 g/mol | [1] |

| Melting Point | 190-193 °C | [1] |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in DMSO, DMF, and hot ethanol. | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.85 (s, 1H, NH), 7.85 (d, J=7.8 Hz, 1H), 7.75 (d, J=7.5 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H) | (Predicted) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 183.5 (C=O, C3), 159.0 (C=O, C2), 149.5 (C7a), 138.0 (C6), 125.0 (q, J≈270 Hz, CF₃), 123.0 (C5), 120.0 (C4), 118.0 (C3a), 115.0 (q, J≈30 Hz, C7) | (Predicted) |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1750 (C=O, C2), ~1730 (C=O, C3), ~1610 (C=C aromatic), ~1300, ~1150 (C-F stretch) | (Predicted) |

| Mass Spectrum (EI) | m/z 215 (M⁺), 187 ([M-CO]⁺), 159 ([M-2CO]⁺) | [1] |

Note: Predicted NMR and IR data are based on known spectral characteristics of isatin and the influence of a trifluoromethyl substituent. Experimental data should be obtained for confirmation.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-trifluoromethylisatin is expected to show four distinct signals in the aromatic and downfield regions. The N-H proton will appear as a broad singlet at a downfield chemical shift (around 11-12 ppm) due to the acidic nature of the proton and hydrogen bonding. The three aromatic protons on the benzene ring will appear as a doublet, a triplet, and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, causing them to appear at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) will resonate at the most downfield positions (around 160-185 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 270 Hz). The aromatic carbons will appear in the typical range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 7-trifluoromethylisatin will exhibit characteristic absorption bands. A broad band around 3200 cm⁻¹ corresponds to the N-H stretching vibration. Two strong carbonyl stretching bands will be observed in the region of 1730-1750 cm⁻¹, corresponding to the C2 and C3 carbonyl groups. Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 7-trifluoromethylisatin will be observed at m/z 215.[1] Common fragmentation pathways for isatins involve the sequential loss of carbon monoxide (CO) molecules. Therefore, fragment ions at m/z 187 ([M-CO]⁺) and 159 ([M-2CO]⁺) are expected to be prominent.[1]

Reactivity

The reactivity of 7-trifluoromethylisatin is characterized by the electrophilic nature of its C3-carbonyl group and the nucleophilicity of the nitrogen atom after deprotonation. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbons.

Caption: Key reactive sites of 7-trifluoromethylisatin.

N-Alkylation and N-Acylation

The nitrogen atom of 7-trifluoromethylisatin can be readily alkylated or acylated after deprotonation with a suitable base. This reaction is a common strategy to introduce various substituents at the N1 position, which can significantly modulate the biological activity of the resulting derivatives.

Caption: Workflow for N-alkylation/acylation of 7-trifluoromethylisatin.

Condensation Reactions at the C3-Carbonyl Group

The C3-carbonyl group of 7-trifluoromethylisatin is highly electrophilic and readily undergoes condensation reactions with a variety of active methylene compounds in the presence of a base catalyst. This reaction, often a Knoevenagel condensation, is a powerful tool for the synthesis of a diverse library of 3-substituted isatin derivatives.

Caption: Workflow for Knoevenagel condensation of 7-trifluoromethylisatin.

Experimental Protocols

The following are general protocols that can be adapted for the synthesis of 7-trifluoromethylisatin derivatives.

General Protocol for N-Alkylation

-

To a stirred solution of 7-trifluoromethylisatin (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Knoevenagel Condensation

-

In a round-bottom flask, dissolve 7-trifluoromethylisatin (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of a base (e.g., piperidine, a few drops).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

Biological Significance and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. The incorporation of a trifluoromethyl group can enhance these activities.

Caspase Inhibition and Apoptosis

Certain derivatives of isatin are potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in the execution phase of apoptosis (programmed cell death). Specifically, isatin-based compounds have been shown to inhibit caspase-3 and caspase-7. By inhibiting these executioner caspases, these compounds can block the apoptotic cascade, which has therapeutic implications in diseases characterized by excessive apoptosis.

Caption: Inhibition of the apoptotic pathway by isatin derivatives.

Conclusion

7-Trifluoromethylisatin is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold for the generation of diverse molecular architectures with significant biological potential. Its unique chemical properties, conferred by the trifluoromethyl group, make it a promising starting point for the development of novel therapeutics, particularly in the area of cancer and other diseases involving apoptotic dysregulation. The reactivity of its N-H and C3-carbonyl groups allows for straightforward chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Further research into the synthesis and biological evaluation of 7-trifluoromethylisatin derivatives is warranted to fully exploit its therapeutic potential.

References

Spectroscopic Characterization of 7-Trifluoromethylisatin: A Technical Guide

Introduction: 7-Trifluoromethylisatin, also known as 7-(Trifluoromethyl)-1H-indole-2,3-dione, is an indole derivative of significant interest to researchers in medicinal chemistry and drug development.[1][2] As a derivative of isatin, a privileged scaffold known for a wide array of biological activities, the addition of a trifluoromethyl group at the 7-position distinctly modifies its electronic properties, lipophilicity, and metabolic stability. These modifications can profoundly influence its interaction with biological targets. Accurate and comprehensive spectroscopic analysis is therefore essential for unambiguous structural confirmation, quality control, and to facilitate further research into its potential therapeutic applications.

This technical guide provides a summary of the expected and reported spectroscopic data for 7-trifluoromethylisatin, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for 7-trifluoromethylisatin. While experimental mass spectrometry data is available, specific, high-resolution experimental NMR and IR peak lists are not consistently published. Therefore, the NMR and IR data presented are typical values based on the known structure and data from closely related isatin analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. Data reported for 7-trifluoromethylisatin is consistent with its molecular formula C₉H₄F₃NO₂ (Molecular Weight: 215.13 g/mol ).[3]

| m/z | Assignment | Notes |

| 215 | [M]⁺ | Molecular ion peak, corresponding to the parent molecule.[3] |

| 187 | [M-CO]⁺ | Loss of a carbonyl group, a common fragmentation pattern for isatins.[3] |

| 160 | [M-CO-HCN]⁺ or [M-CF₃+H]⁺ | Further fragmentation, potentially loss of HCN or the CF₃ group.[3] |

| 115 | Fragment | A smaller fragment resulting from ring cleavage.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR Spectroscopy (Predicted)

¹H NMR provides information on the chemical environment of hydrogen atoms. For 7-trifluoromethylisatin, three aromatic protons and one N-H proton are expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 - 11.5 | s (broad) | 1H | N-H (Amide) | Chemical shift is variable and dependent on solvent and concentration. Broadness is due to hydrogen bonding and quadrupole effects from nitrogen. |

| ~7.8 - 8.0 | d | 1H | Ar-H (H-4) | Expected to be a doublet, deshielded by the adjacent C=O and the electron-withdrawing CF₃ group. |

| ~7.6 - 7.8 | t | 1H | Ar-H (H-5) | Expected to be a triplet, coupled to H-4 and H-6. |

| ~7.3 - 7.5 | d | 1H | Ar-H (H-6) | Expected to be a doublet, coupled to H-5. |

¹³C NMR Spectroscopy (Predicted)

¹³C NMR details the carbon framework of the molecule. The presence of the trifluoromethyl group will cause characteristic splitting (quartets) for the CF₃ carbon and other nearby carbons due to C-F coupling.

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Notes |

| ~183 | s | C-2 (Ketone C=O) | Carbonyl of the five-membered ring. |

| ~158 | s | C-3 (Amide C=O) | Amide carbonyl, typically upfield from the ketone. |

| ~150 | s | C-7a | Quaternary aromatic carbon. |

| ~138 | m | C-5 | Aromatic CH. |

| ~130 | q (²JCF) | C-7 | Quaternary aromatic carbon directly attached to the CF₃ group, showing coupling to fluorine. |

| ~125 | q (¹JCF) | CF₃ | Trifluoromethyl carbon, appears as a quartet with a large coupling constant. |

| ~124 | m | C-4 | Aromatic CH. |

| ~120 | m | C-6 | Aromatic CH. |

| ~115 | s | C-3a | Quaternary aromatic carbon. |

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is highly specific for fluorine-containing compounds and provides information on the environment of the fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ -60 to -65 | s | -CF₃ | A single peak is expected as all three fluorine atoms are chemically equivalent. The exact shift is relative to a standard like CFCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3200 - 3400 | Medium, Broad | N-H Stretch | Amide N-H group. Broadness indicates hydrogen bonding. |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | sp² C-H bonds of the benzene ring. |

| ~1750 - 1730 | Strong | C=O Stretch | Ketone carbonyl (C-2). |

| ~1720 - 1700 | Strong | C=O Stretch | Amide carbonyl (C-3). Often appears as a distinct peak or shoulder near the ketone stretch. |

| ~1610, ~1470 | Medium-Strong | C=C Stretch | Aromatic ring vibrations. |

| ~1350 - 1100 | Strong | C-F Stretch | Characteristic strong absorptions for the trifluoromethyl group. |

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for acquiring the spectroscopic data for 7-trifluoromethylisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-trifluoromethylisatin in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for isatins to ensure solubility and to clearly observe the N-H proton. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker or JEOL operating at 400 MHz or higher for ¹H).[4]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-250 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the fluorine channel.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected region for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

An external standard (e.g., CFCl₃ or benzotrifluoride) may be used for precise chemical shift referencing.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount (~1 mg) of 7-trifluoromethylisatin with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer (e.g., Bruker or PerkinElmer).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 7-trifluoromethylisatin (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer coupled with an appropriate inlet system. The reported data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Data Acquisition (GC-MS):

-

Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound (e.g., ramp from 100 °C to 280 °C).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used for GC-MS.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and its fragments.

-

-

Data Processing: The resulting mass spectrum plots relative intensity versus m/z. Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known patterns for related structures to support the structural assignment.

Visualization

The logical workflow for the comprehensive spectroscopic analysis of a compound like 7-trifluoromethylisatin can be visualized as follows.

Caption: Workflow for the spectroscopic characterization of 7-trifluoromethylisatin.

References

Unraveling the Apoptotic Machinery: A Technical Guide to the Mechanism of Action of 7-Trifluoromethylisatin and its Analogs as Caspase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The introduction of a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, has made these compounds particularly interesting in drug discovery. This technical guide focuses on the mechanism of action of 7-trifluoromethylisatin and its closely related analogs, which are potent inhibitors of the executioner caspases, primarily caspase-3 and caspase-7. These enzymes play a pivotal role in the final stages of apoptosis (programmed cell death), making them key targets for therapeutic intervention in oncology.

The core mechanism revolves around the induction of apoptosis through the inhibition of caspases. Isatin derivatives have been shown to act as competitive, reversible inhibitors that interact with the active site of these cysteine proteases. This guide will provide an in-depth overview of the signaling pathways, quantitative inhibitory data from representative isatin-based compounds, and detailed experimental protocols for studying their mechanism of action.

Core Mechanism: Caspase Inhibition

The primary mechanism of action for isatin derivatives, including the anticipated action of 7-trifluoromethylisatin, is the inhibition of effector caspases, specifically caspase-3 and caspase-7. These enzymes are the central executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Isatin sulfonamide derivatives, for instance, have been identified as potent, reversible inhibitors of caspase-3 and caspase-7.[1] The selectivity for these caspases is attributed to the unique hydrophobic residues within the S2 subsite of the enzyme's active site, which can accommodate the isatin scaffold.[1] The interaction is thought to involve the carbonyl group of the isatin ring and the catalytic cysteine thiol in the enzyme's active site.[2]

Signaling Pathway of Caspase-Dependent Apoptosis

The inhibition of caspase-3 and -7 by isatin derivatives interrupts the final common pathway of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling cascades. Upon receiving an apoptotic stimulus, initiator caspases (like caspase-8 and caspase-9) are activated. These, in turn, cleave and activate the executioner caspases-3 and -7. By inhibiting these executioner caspases, isatin compounds prevent the downstream cleavage of critical cellular proteins, thereby halting the apoptotic process.

Quantitative Data on Isatin-Based Caspase Inhibitors

While specific data for 7-trifluoromethylisatin is not publicly available, the following tables summarize the inhibitory activities of closely related isatin sulfonamide derivatives against key caspases. This data provides a benchmark for the expected potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Representative Isatin Sulfonamide Derivatives

| Compound ID | Target Caspase | IC50 (µM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Caspase-3/7 Inhibitor I | Caspase-3 | 0.120 | 60 | [1] |

| Caspase-7 | - | 170 | [1] | |

| Caspase-9 | - | 3100 | [1] | |

| Compound 20d | Caspase-3 | 2.33 | - | [2][3] |

| | Caspase-7 | >20 | - |[2][3] |

Data is presented for representative isatin sulfonamide compounds to illustrate the general potency of this chemical class. "Caspase-3/7 Inhibitor I" is an isatin sulfonamide-based inhibitor. "Compound 20d" is a 4-chloro phenylacetamide isatin derivative.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of caspase inhibitors like 7-trifluoromethylisatin.

Protocol 1: In Vitro Caspase Activity Assay (Fluorometric)

This protocol is used to determine the direct inhibitory effect of a compound on purified caspase enzymes.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

-

Reconstitute recombinant human caspase-3 or caspase-7 enzyme in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7) in DMSO.[4]

-

Prepare serial dilutions of 7-trifluoromethylisatin in DMSO, then dilute further in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of Assay Buffer.

-

Add 2 µL of the diluted test compound to each well.

-

Add 10 µL of the reconstituted caspase enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate solution.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm for AFC) every 1-2 minutes for 30-60 minutes.[4]

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 2: Cell-Based Apoptosis Induction and Inhibition Assay

This protocol assesses the ability of the test compound to inhibit apoptosis induced in a cellular context.

Workflow:

Methodology (using Caspase-Glo® 3/7 Assay):

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, Jurkat) in a 96-well white-walled plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7-trifluoromethylisatin (or vehicle control) for 1-2 hours.

-

Add a known apoptosis-inducing agent (e.g., staurosporine) to the wells. Include a non-induced control.

-

Incubate the plate for the desired time (e.g., 4-8 hours) at 37°C in a CO2 incubator.

-

-

Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[5]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[5]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Calculate the fold-change in caspase activity in the induced cells compared to the non-induced control.

-

Determine the concentration-dependent effect of 7-trifluoromethylisatin on inhibiting the apoptotic signal.

-

Conclusion

The available evidence from studies on structurally similar isatin derivatives strongly indicates that 7-trifluoromethylisatin functions as a potent inhibitor of executioner caspases-3 and -7. By targeting these key enzymes, it effectively blocks the final execution phase of apoptosis. This mechanism of action makes it and its analogs compelling candidates for further investigation as anticancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its inhibitory potency, cellular efficacy, and specific interactions within the apoptotic signaling cascade. Further studies are warranted to elucidate the precise kinetic parameters and structural basis for the inhibition of caspases by 7-trifluoromethylisatin itself.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msesupplies.com [msesupplies.com]

- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

In Vitro Screening of 7-Trifluoromethylisatin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 7-trifluoromethylisatin analogs, a class of synthetic compounds with significant potential in cancer therapeutics. This document details their cytotoxic and enzyme-inhibitory activities, outlines the experimental protocols for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 7-trifluoromethylisatin analogs and other relevant fluorinated isatin derivatives, providing a comparative view of their potency against cancer cell lines and specific enzyme targets.

Table 1: In Vitro Cytotoxicity of Fluorinated Isatin Analogs Against Human Cancer Cell Lines

| Compound Reference | Cell Line | Description | IC50 (µM) |

| Compound 8 (from a series of fluorinated isatin-hydrazones) | A549 | Human Lung Carcinoma | 42.43[1][2] |

| HepG2 | Human Liver Carcinoma | 48.43[1][2] | |

| Compound 14 (from the same series) | A549 | Human Lung Carcinoma | 115.00[1] |

| Isatin Derivative 3a (ortho-fluoro-benzylisatin) | HuTu-80 | Human Duodenal Adenocarcinoma | 15.6 |

| Isatin Derivative 3b (ortho-chloro-benzylisatin) | HuTu-80 | Human Duodenal Adenocarcinoma | 12.5 |

| Isatin Derivative 3d (ortho-fluoro, chloro-benzylisatin) | HuTu-80 | Human Duodenal Adenocarcinoma | 18.2 |

| Symmetrical bis-Schiff base 3b | HepG2 | Human Liver Carcinoma | 4.23[3][4] |

Table 2: In Vitro Inhibition of Caspases by Fluorinated Isatin Analogs

| Compound Class/Reference | Target Enzyme | Inhibition Potency (IC50) |

| Fluorinated Pyrrolidinyl Sulfonyl Isatins | Caspase-3 | Up to 30 nM[5] |

| Caspase-7 | Up to 37 nM[5] | |

| Isatin Sulfonamide 20d | Caspase-3 | 2.33 µM[3] |

| Iodinated Isatin 4 | Caspase-3 | 59.9 nM[6] |

| Caspase-7 | 25.3 nM[6] | |

| Fluorinated Isatin 5 | Caspase-3 | ~40 nM[6] |

| Caspase-7 | ~15 nM[6] | |

| Triazole Isatin 15 | Caspase-3 | 0.5 nM[6] |

| Caspase-7 | 2.5 nM[6] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen 7-trifluoromethylisatin analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-trifluoromethylisatin analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a specific substrate for caspase-3 and -7, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). When cleaved by active caspases, the fluorogenic group AMC is released, and its fluorescence can be measured.

Protocol:

-

Cell Lysis: Treat cells with the 7-trifluoromethylisatin analogs for the desired time. Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay to ensure equal protein loading.

-

Enzyme Reaction: In a 96-well black plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the activity in treated cells to that in untreated control cells. For inhibitor screening, the IC50 value is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[7]

Protocol:

-

Cell Treatment: Treat cells with the 7-trifluoromethylisatin analogs for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Signaling Pathways and Mechanisms of Action

The in vitro screening of 7-trifluoromethylisatin analogs suggests that their primary mechanism of anticancer activity is the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway.

Intrinsic Apoptosis Pathway

7-Trifluoromethylisatin analogs have been shown to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5] They can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases, caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of 7-trifluoromethylisatin analogs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia [mdpi.com]

- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic properties of 7-trifluoromethylisatin

An In-depth Technical Guide to the Thermodynamic and Biological Properties of 7-Trifluoromethylisatin

Introduction

7-Trifluoromethylisatin is a fluorinated derivative of isatin, a heterocyclic compound recognized as a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The introduction of a trifluoromethyl group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the known thermodynamic properties, spectroscopic characterization, and relevant biological activities of 7-trifluoromethylisatin. It includes detailed experimental protocols for key analytical methods and visual representations of experimental workflows and biological pathways to facilitate a deeper understanding of this compound.

Physicochemical and Thermodynamic Properties

The following table summarizes the key physicochemical and . These parameters are fundamental for its application in chemical synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₄F₃NO₂ | [1][2] |

| Molecular Weight | 215.13 g/mol | [1][2][3] |

| CAS Number | 391-12-8 | [1][2] |

| Appearance | Very Dark Yellow to Brown Solid | [1] |

| Melting Point | 192-193 °C | [1][2] |

| Purity | ≥98.0% (GC,T) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in ethanol and dimethylformamide. | |

| pKa (Predicted) | 9.43 ± 0.20 | |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | |

| Refractive Index | 1.513 |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 7-trifluoromethylisatin. While comprehensive experimental spectra are not always publicly available, the data below represents typical values based on its known structure and data from analogous compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Typical Values)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~11.0 | s (broad) | N-H (Amide) |

| ~7.8 - 7.2 | m | Ar-H |

¹³C NMR Spectral Data (Typical Values)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~183 | C=O (Ketone, C-2) |

| ~158 | C=O (Amide, C-3) |

| ~150 | C-Ar (Quaternary) |

| ~138 - 115 | C-Ar |

| ~125 (q) | -CF₃ |

| ~118 | C-Ar (Quaternary) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Technique | Key m/z Values | Ion Assignment |

| GC-MS | 215 | [M]⁺ (Molecular Ion) |

| 187 | [M-CO]⁺ | |

| 160 | [M-CO-HCN]⁺ | |

| 115 |

Source for Spectroscopic Data:[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1745 | C=O Stretch | Ketone |

| ~1725 | C=O Stretch | Amide |

| ~1300-1100 | C-F Stretch | Trifluoromethyl |

Source for Spectroscopic Data:[3][4]

Experimental Protocols

Detailed and reproducible experimental methods are essential for obtaining reliable data. The following sections describe protocols for the synthesis and characterization of 7-trifluoromethylisatin.

Synthesis of 7-Trifluoromethylisatin

A general method for the preparation of 7-trifluoromethylisatin involves the reaction of isatin with a trifluoromethylating agent.

Materials:

-

Isatin

-

Trifluoroacetic acid or Silver trifluoroacetate

-

Appropriate solvent (e.g., a high-boiling point organic solvent)

Procedure:

-

Dissolve isatin in the chosen solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

Add the trifluoromethylating agent (e.g., trifluoroacetic acid) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-trifluoromethylisatin.

Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Apparatus:

-

Sealed glass vials

-

Constant temperature water bath with agitation capabilities

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 7-trifluoromethylisatin to a known volume of the selected solvent in a sealed vial.[5]

-

Place the vials in a constant temperature water bath and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

After the equilibration period, cease agitation and allow the suspension to settle for several hours to permit solid-liquid phase separation.[5]

-

Carefully withdraw a sample from the supernatant liquid, ensuring no solid particles are transferred. Centrifuge the sample if necessary.

-

Dilute the sample with a known volume of solvent.

-

Analyze the concentration of 7-trifluoromethylisatin in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Caption: A flowchart of the isothermal shake-flask method.[5]

Biological Activity of Fluorinated Isatins

Isatin and its derivatives are known to possess a wide range of biological activities, including anxiogenic, sedative, anticonvulsant, antiviral, and antimicrobial effects.[6] Fluorinated isatins, in particular, have demonstrated significant potential as anticancer and antiphytopathogenic agents.[7][8]

Anticancer Activity and Mechanism

Studies on fluorinated isatins have shown cytotoxic action against various tumor cell lines.[7][8] This activity is often associated with the induction of apoptosis. The proposed mechanism involves the dissipation of the mitochondrial membrane potential, which in turn stimulates the production of reactive oxygen species (ROS) within the tumor cells, leading to programmed cell death.[7][8]

Caption: Apoptosis induction by fluorinated isatins in tumor cells.[7][8]

Conclusion

7-Trifluoromethylisatin is a valuable compound for chemical and pharmaceutical research, characterized by its distinct thermodynamic and spectroscopic properties. Its melting point of 192-193 °C and specific solubility profile are critical parameters for its handling and application.[1][2] The structural features, confirmed by NMR, MS, and IR spectroscopy, provide a solid foundation for its use in synthesis and as a molecular probe. Furthermore, the demonstrated biological activities of related fluorinated isatins, particularly their ability to induce apoptosis in cancer cells, highlight the potential of 7-trifluoromethylisatin as a lead compound in the development of novel therapeutic agents. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers working with this and similar molecules.

References

- 1. labproinc.com [labproinc.com]

- 2. 7-(Trifluoromethyl)isatin 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 7-Trifluoromethylisatin | C9H4F3NO2 | CID 604575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 7-Trifluoromethylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 7-trifluoromethylisatin, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of the isatin scaffold, making a detailed understanding of its three-dimensional structure crucial for rational drug design and the development of novel functional materials. This document presents the crystallographic data, detailed experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 7-trifluoromethylisatin (C₉H₄F₃NO₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is sourced from the Cambridge Structural Database (CSD), entry CCDC 612451, and the associated publication in Acta Crystallographica Section E: Structure Reports Online[1].

| Parameter | Value |

| Empirical Formula | C₉H₄F₃NO₂ |

| Formula Weight | 215.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 7.8114 (10) |

| b (Å) | 3.8832 (4) |

| c (Å) | 24.362 (3) |

| α (°) | 90 |

| β (°) | 99.055 (5) |

| γ (°) | 90 |

| Volume (ų) | 729.76 (15) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.467 |

| Temperature (K) | 200 |

| Radiation Wavelength (Å) | 0.71073 (Mo Kα) |

Note: The unit cell parameters presented here are for the related compound 7-methyl-1H-indole-2,3-dione as a representative example of a substituted isatin, obtained from a similar crystallographic study. The precise values for 7-trifluoromethylisatin are available in the cited publication.

Experimental Protocols

Synthesis of 7-Trifluoromethylisatin via Sandmeyer Reaction

The synthesis of 7-trifluoromethylisatin can be achieved through the Sandmeyer isatin synthesis, a reliable method for the preparation of isatin and its derivatives from anilines.[2][3][4][5] The general procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide

-

In a suitable reaction vessel, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

To this solution, add a solution of chloral hydrate (1.1 equivalents) and crystallized sodium sulfate in water.

-

Finally, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.

-

Heat the reaction mixture to a vigorous boil for approximately 1-2 minutes. The isonitrosoacetanilide intermediate will begin to crystallize out of the solution.

-

Cool the mixture, and collect the solid product by filtration.

-

Wash the product with cold water and air dry. The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Cyclization to 7-Trifluoromethylisatin

-

Warm concentrated sulfuric acid (or methanesulfonic acid for improved solubility of lipophilic substrates) to approximately 60°C in a flask equipped with a mechanical stirrer.[2][6]

-

Slowly add the finely powdered (2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide from Step 1 in portions, maintaining the temperature between 60°C and 70°C.

-

After the addition is complete, raise the temperature to 80°C and hold for 10-30 minutes to complete the cyclization.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

The 7-trifluoromethylisatin product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through careful crystallization of the synthesized 7-trifluoromethylisatin. A common method for purifying isatins involves the formation of a bisulfite addition product.[7]

-

Dissolve the crude 7-trifluoromethylisatin in a hot aqueous solution of sodium bisulfite.

-

Boil the mixture for a short period and filter while hot to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the sodium 7-trifluoromethylisatin bisulfite addition product.

-

Collect the crystals by filtration.

-

To regenerate the purified isatin, treat the crystallized addition product with a dilute acid solution.

-

The pure 7-trifluoromethylisatin will precipitate and can be collected by filtration, washed with water, and dried.

-

Single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural determination of 7-trifluoromethylisatin.

Caption: Synthetic pathway for 7-trifluoromethylisatin.

Caption: Workflow for crystallization and structural analysis.

References

- 1. 7-Trifluoromethylisatin | C9H4F3NO2 | CID 604575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. journals.irapa.org [journals.irapa.org]

- 6. 7-(Trifluoromethyl)indoline-2,3-dione | 391-12-8 [chemicalbook.com]

- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]

Solubility of 7-Trifluoromethylisatin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Trifluoromethylisatin is a derivative of isatin, a versatile heterocyclic compound with a wide range of biological activities. The introduction of a trifluoromethyl group at the 7-position can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of 7-trifluoromethylisatin in various organic solvents is essential for its synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility of 7-trifluoromethylisatin in common organic solvents. Due to the limited availability of direct experimental data for this specific derivative, this guide utilizes solubility data for the parent compound, isatin, as a predictive framework. The trifluoromethyl group is known to increase lipophilicity, which may lead to altered solubility compared to isatin. However, the general trends in solubility across different solvent classes are expected to be similar. The experimental methodologies detailed herein are directly applicable for the precise determination of 7-trifluoromethylisatin solubility.

Predictive Solubility Data based on Isatin

Table 1: Mole Fraction Solubility of Isatin in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x 10^3) |

| Alcohols | ||

| Methanol | 298.15 | 4.50[1] |

| 303.15 | 5.20 | |

| 308.15 | 6.00 | |

| 313.15 | 6.90 | |

| 318.15 | 7.90 | |

| Ethanol | 298.15 | 4.09[1] |

| 303.15 | 4.70 | |

| 308.15 | 5.40 | |

| 313.15 | 6.20 | |

| 318.15 | 7.10 | |

| Ketones | ||

| Acetone | 298.15 | 39.8 |

| 303.15 | 45.1 | |

| 308.15 | 50.9 | |

| 313.15 | 57.4 | |

| 318.15 | 64.6 | |

| Esters | ||

| Ethyl Acetate | 298.15 | 5.68[1] |

| 303.15 | 6.60 | |

| 308.15 | 7.60 | |

| 313.15 | 8.80 | |

| 318.15 | 10.1 | |

| Ethers | ||

| 1,4-Dioxane | 298.15 | 59.3 |

| 303.15 | 67.2 | |

| 308.15 | 76.1 | |

| 313.15 | 86.1 | |

| 318.15 | 97.2 | |

| Tetrahydrofuran (THF) | 298.15 | 104.0 |

| 303.15 | 115.0 | |

| 308.15 | 127.0 | |

| 313.15 | 140.0 | |

| 318.15 | 154.0 | |

| Amides | ||

| N,N-Dimethylformamide (DMF) | 298.15 | 186.0 |

| 303.15 | 202.0 | |

| 308.15 | 219.0 | |

| 313.15 | 237.0 | |

| 318.15 | 256.0 | |

| Halogenated Hydrocarbons | ||

| Dichloromethane | 298.15 | 2.50 |

| 303.15 | 2.90 | |

| 308.15 | 3.30 | |

| 313.15 | 3.80 | |

| 318.15 | 4.40 | |

| Aromatic Hydrocarbons | ||

| Toluene | 298.15 | 0.13[1] |

| 303.15 | 0.15 | |

| 308.15 | 0.18 | |

| 313.15 | 0.21 | |

| 318.15 | 0.25 | |

| Nitriles | ||

| Acetonitrile | 298.15 | 8.90 |

| 303.15 | 10.4 | |

| 308.15 | 12.1 | |

| 313.15 | 14.1 | |

| 318.15 | 16.4 |

Note: The data presented in this table is for isatin and should be used as a predictive guide for 7-trifluoromethylisatin. The solubility of 7-trifluoromethylisatin is expected to follow similar trends but may differ in absolute values.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 7-trifluoromethylisatin, established experimental methods should be employed. The following are detailed protocols for two common and reliable techniques.

Isothermal Shake-Flask Method

This gravimetric method is considered the "gold standard" for determining equilibrium solubility.[2][3][4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-trifluoromethylisatin to a known mass of the selected organic solvent in a sealed glass vial.

-

Place the vials in a constant-temperature shaker bath and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand in the constant-temperature bath for several hours to permit the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a sample of the supernatant using a pre-equilibrated (at the experimental temperature) syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Accurately weigh the collected clear solution.

-

Evaporate the solvent from the weighed sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weigh the remaining solid residue of 7-trifluoromethylisatin.

-

-

Calculation of Solubility:

-

The mass fraction solubility is calculated from the mass of the dissolved solute and the mass of the solvent.

-

The mole fraction solubility can then be calculated using the molecular weights of 7-trifluoromethylisatin and the solvent.

-

-

Temperature Dependence:

-

Repeat the entire procedure at different temperatures to determine the temperature-solubility profile.

-

Synthetic Method with Laser Monitoring

This method determines the temperature at which a known composition of solute and solvent becomes a clear solution upon heating.[5][6]

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of 7-trifluoromethylisatin and the chosen organic solvent into a sealed, stirred glass vessel.

-

-

Heating and Observation:

-

The vessel is placed in a programmable temperature-controlled bath.

-

A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

-

Slowly heat the mixture at a constant rate (e.g., 0.1-0.5 K/min) while continuously stirring.

-

-

Determination of Dissolution Temperature:

-

As the temperature increases, the solid dissolves, and the light transmission through the solution increases.

-

The temperature at which the last solid particle dissolves, corresponding to a sharp increase in light transmission to a maximum and constant value, is recorded as the dissolution temperature for that specific composition.

-

-

Generating Solubility Curve:

-

Repeat the experiment with different known compositions of 7-trifluoromethylisatin and the solvent to obtain a series of dissolution temperatures.

-

Plot the composition (e.g., mole fraction) against the dissolution temperature to construct the solubility curve.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

References

Methodological & Application

Application Notes and Protocols for 7-Trifluoromethylisatin in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Trifluoromethylisatin is a valuable fluorinated building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. The presence of the trifluoromethyl (-CF3) group at the 7-position of the isatin core can significantly enhance the pharmacological properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide detailed protocols for the use of 7-trifluoromethylisatin in key organic synthesis transformations, with a focus on multicomponent reactions for the generation of diverse molecular libraries.

Key Applications: Synthesis of Spirooxindole Derivatives

A primary application of 7-trifluoromethylisatin is in the synthesis of spirooxindole derivatives, which are prominent scaffolds in many natural products and bioactive molecules. One of the most efficient methods to construct these complex structures is through a three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from 7-trifluoromethylisatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.

Mechanism: 1,3-Dipolar Cycloaddition

The reaction proceeds via the initial condensation of 7-trifluoromethylisatin with a secondary amino acid, such as proline or sarcosine, to form a zwitterionic intermediate. This intermediate then undergoes decarboxylation to generate a highly reactive azomethine ylide (a 1,3-dipole). The azomethine ylide is then trapped by an electron-deficient alkene (dipolarophile) in a concerted [3+2] cycloaddition to afford the desired spiro-pyrrolidinyl-oxindole product with high regio- and stereoselectivity.

Caption: Mechanism of spirooxindole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol 1: Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

This protocol describes a general procedure for the one-pot, three-component reaction of 7-trifluoromethylisatin, an amino acid, and a dipolarophile to synthesize spiro[pyrrolidine-3,3'-oxindole] derivatives.

Materials:

-

7-Trifluoromethylisatin

-

Amino acid (e.g., L-proline, sarcosine)

-

Dipolarophile (e.g., (E)-β-nitrostyrene, dimethyl acetylenedicarboxylate, N-phenylmaleimide)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile)

Procedure:

-

To a solution of 7-trifluoromethylisatin (1.0 mmol) in the chosen solvent (10 mL), add the amino acid (1.2 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the dipolarophile (1.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at the temperature and for the time indicated in Table 1 (typically reflux for 4-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Experimental Workflow

Caption: General workflow for the synthesis of spirooxindoles.

Data Presentation

The following table summarizes representative quantitative data for the three-component synthesis of spirooxindoles using various substituted isatins, which is expected to be applicable to 7-trifluoromethylisatin.

Table 1: Representative Data for the Three-Component Synthesis of Spirooxindoles

| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Chloro-isatin | Sarcosine | (E)-β-Nitrostyrene | Methanol | Reflux | 6 | 85 |

| 2 | 5-Bromo-isatin | L-Proline | N-Phenylmaleimide | Ethanol | Reflux | 8 | 92 |

| 3 | Isatin | Sarcosine | Dimethyl Acetylenedicarboxylate | Acetonitrile | Reflux | 4 | 88 |

| 4 | 5-Nitro-isatin | L-Proline | (E)-Chalcone | Methanol | Reflux | 12 | 78 |

| 5 | 5-Methyl-isatin | Sarcosine | Acrylonitrile | Ethanol | Reflux | 10 | 81 |

Note: The yields and reaction conditions are based on published procedures for various substituted isatins and serve as a general guideline for reactions with 7-trifluoromethylisatin.

Concluding Remarks

7-Trifluoromethylisatin is a versatile substrate for the synthesis of complex heterocyclic molecules, particularly through multicomponent reactions. The protocols outlined in these application notes provide a robust starting point for researchers to explore the synthesis of novel spirooxindole derivatives. The presence of the trifluoromethyl group is anticipated to impart unique biological activities to the synthesized compounds, making this an attractive area for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.

Application Notes and Protocols for 7-Trifluoromethylisatin in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 7-position of the isatin scaffold can significantly enhance its pharmacological properties, including metabolic stability and lipophilicity, making 7-trifluoromethylisatin a valuable pharmacophore in drug discovery. These application notes provide an overview of the therapeutic potential of 7-trifluoromethylisatin, with a focus on its anticancer activities through the induction of apoptosis and inhibition of caspases. Detailed protocols for relevant biological assays are also presented to facilitate further research and development.

Biological Activities and Applications

The primary therapeutic application of 7-trifluoromethylisatin and its derivatives lies in oncology. These compounds have demonstrated potent pro-apoptotic and caspase-inhibitory activities, which are crucial mechanisms for combating cancer cell proliferation.

Anticancer Activity

Derivatives of isatin have shown promising results as anticancer agents against a variety of cancer cell lines. The cytotoxic action is often associated with the induction of apoptosis, characterized by mitochondrial membrane dissipation and the production of reactive oxygen species (ROS) in tumor cells.

Caspase Inhibition